molecular formula C6H11Cl2N3 B1376306 5-(Aminomethyl)pyridin-2-amine dihydrochloride CAS No. 260794-33-0

5-(Aminomethyl)pyridin-2-amine dihydrochloride

Cat. No. B1376306
CAS RN: 260794-33-0
M. Wt: 196.07 g/mol
InChI Key: HSHJMEDEJJTZND-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3 . It is a white to yellow solid and has a molecular weight of 196.08 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3.2ClH/c7-3-5-1-2-6(8)9-4-5;;/h1-2,4H,3,7H2,(H2,8,9);2*1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 196.08 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Imidazo[1,2-a]pyridines : A method for synthesizing 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines has been reported, utilizing a two-step synthesis starting from a related pyridine derivative. This process is beneficial for creating small molecules adaptable to biological target sites and is suitable for combinatorial libraries due to the structural diversity of primary amines (Schmid, Schühle & Austel, 2006).

  • Ruthenium(II) Complex Synthesis : Research on a ruthenium(II) complex involving 2-(aminomethyl)pyridine revealed the presence of mixed chloride/trifluoromethanesulfonate ligand species. This study enhances understanding of catalytic activity and ligand behavior in such complexes (Santiso‐Quiñones & Rodríguez‐Lugo, 2013).

  • Novel Compound Synthesis : An exploration of reactions between aminomethyl pyridine and other reactants led to the creation of novel compounds with unique structural configurations, expanding the understanding of pyridine derivative interactions (Shen, 2002).

Catalytic and Chemical Applications

  • Selective Amination Catalysis : A study demonstrated the use of a palladium-Xantphos complex in selectively aminating polyhalopyridines. This finding has implications for chemoselective catalysis and synthesis methodologies (Ji, Li & Bunnelle, 2003).

  • Oxyfunctionalization Using Burkholderia sp. : Research involving Burkholderia sp. MAK1 showed the capability of this organism to convert pyridin-2-amines into hydroxy derivatives, offering an environmentally friendly method for modifying pyridine derivatives (Stankevičiūtė et al., 2016).

Chemical Analysis and Properties

  • Nitrogen-NMR Protonation Studies : NMR studies on 2-(aminomethyl)pyridine have provided insights into the basicity of different nitrogen atoms in the compound, contributing to a better understanding of its chemical properties (Anderegg, Popov & Pregosin, 1986).

  • Analysis by HPLC : High-performance liquid chromatography (HPLC) has been utilized for the quantitative analysis of 2-chloro-5-aminomethyl pyridine, highlighting the importance of accurate measurement techniques in chemical research (Wang Yue-feng, 2007).

Safety and Hazards

The safety information for 5-(Aminomethyl)pyridin-2-amine dihydrochloride indicates that it is considered hazardous . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

5-(aminomethyl)pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-3-5-1-2-6(8)9-4-5;;/h1-2,4H,3,7H2,(H2,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHJMEDEJJTZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)pyridin-2-amine dihydrochloride
Reactant of Route 2
5-(Aminomethyl)pyridin-2-amine dihydrochloride
Reactant of Route 3
5-(Aminomethyl)pyridin-2-amine dihydrochloride
Reactant of Route 4
5-(Aminomethyl)pyridin-2-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
5-(Aminomethyl)pyridin-2-amine dihydrochloride
Reactant of Route 6
5-(Aminomethyl)pyridin-2-amine dihydrochloride

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